Bienvenue dans la boutique en ligne BenchChem!

1-(3-fluorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Medicinal chemistry Kinase inhibitor design Structure–activity relationship

1-(3-Fluorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901020-18-6; molecular formula C₂₅H₂₀FN₃O₂; MW 413.45 g/mol) is a fully synthetic, trisubstituted pyrazolo[4,3-c]quinoline derivative. This tricyclic heteroaromatic scaffold—comprising a pyrazole ring condensed with a quinoline nucleus—is associated with high-affinity benzodiazepine receptor ligand activity, selective COX-2 inhibition, phosphodiesterase 4 (PDE4) inhibition, anticancer, and anti-inflammatory properties.

Molecular Formula C25H20FN3O2
Molecular Weight 413.4 g/mol
CAS No. 901020-18-6
Cat. No. B6509211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-fluorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
CAS901020-18-6
Molecular FormulaC25H20FN3O2
Molecular Weight413.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)OC)OC)C5=CC(=CC=C5)F
InChIInChI=1S/C25H20FN3O2/c1-15-7-9-16(10-8-15)24-20-14-27-21-13-23(31-3)22(30-2)12-19(21)25(20)29(28-24)18-6-4-5-17(26)11-18/h4-14H,1-3H3
InChIKeyGBMDRPKGBOBYTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Fluorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline – Compound Identity, Scaffold Class, and Procurement Context


1-(3-Fluorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901020-18-6; molecular formula C₂₅H₂₀FN₃O₂; MW 413.45 g/mol) is a fully synthetic, trisubstituted pyrazolo[4,3-c]quinoline derivative . This tricyclic heteroaromatic scaffold—comprising a pyrazole ring condensed with a quinoline nucleus—is associated with high-affinity benzodiazepine receptor ligand activity, selective COX-2 inhibition, phosphodiesterase 4 (PDE4) inhibition, anticancer, and anti-inflammatory properties [1]. The compound bears a 3-fluorophenyl substituent at N1, 7,8-dimethoxy groups on the quinoline ring, and a 4-methylphenyl substituent at C3, generating a distinct electronic and steric profile relative to its closest regioisomeric and des-methoxy analogs. It is catalogued by multiple screening-library vendors at ≥95% purity and is supplied exclusively for non-human research use .

Why Generic Pyrazolo[4,3-c]quinoline Substitution Fails for 1-(3-Fluorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline


The pyrazolo[4,3-c]quinoline scaffold tolerates extensive substitutional diversity, yet small positional changes produce large functional divergences. Published SAR on related quinoline systems demonstrates that removal of the 6,7-dimethoxy groups (analogous to the 7,8-dimethoxy in this fused series) can completely abrogate PDGF receptor tyrosine kinase inhibitory activity (IC₅₀ >50 μM for the des-methoxy analog, versus sub-micromolar potency for the dimethoxy parent) [1]. Within the pyrazolo[4,3-c]quinoline anti-inflammatory series reported by Chen et al., NO inhibitory IC₅₀ values span a ~5-fold range (0.19–0.92 μM) across 18 closely related analogs differing only in peripheral amine and aryl substitutions [2]. Furthermore, the fluorine position (3-fluorophenyl at N1 in this compound versus the 4-fluorophenyl regioisomer at C3 in the closest catalog analog) is expected to modulate both electronic distribution across the π-system and target-binding pose—a phenomenon well documented in fluorinated pyrazoloquinoline benzodiazepine receptor ligands, where para versus meta fluoro substitution alters Ki values by an order of magnitude [3]. These data collectively demonstrate that in-class compounds cannot be interchanged without risking loss of potency, altered selectivity, or confounded screening results.

Quantitative Differentiation Evidence for 1-(3-Fluorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline


Regioisomeric Fluorine Differentiation: 3-Fluorophenyl at N1 versus 4-Fluorophenyl at C3

The target compound places a 3-fluorophenyl substituent at the N1 position of the pyrazole ring, whereas the closest catalog regioisomer—3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline—carries a 4-fluorophenyl at C3 and a 4-methylphenyl at N1. In the pyrazolo[4,3-c]quinolin-3-one benzodiazepine receptor ligand series, Savini et al. demonstrated that the position of aryl substitution controls binding affinity, with certain 2-aryl derivatives achieving Ki values comparable to or exceeding the CGS reference series, while positional isomers displayed substantially weaker displacement of [³H]flunitrazepam from rat brain membranes [1]. The electronic effect of a meta-fluorine (σₘ = 0.34) versus para-fluorine (σₚ = 0.06) on the Hammett scale introduces a >5-fold difference in inductive electron withdrawal, which directly impacts the electron density of the pyrazole N2 and quinoline ring system governing target engagement [2]. This substitutional difference is expected to produce divergent binding poses and selectivity profiles in any target-based assay.

Medicinal chemistry Kinase inhibitor design Structure–activity relationship

7,8-Dimethoxy Substituents as Essential Pharmacophoric Element: Comparison with Des-Methoxy Analog

The target compound incorporates 7,8-dimethoxy groups on the quinoline ring, distinguishing it from the des-methoxy analog 1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901045-32-7; MW 353.4). In the structurally related 3-substituted quinoline PDGF receptor tyrosine kinase (PDGF-RTK) inhibitor series, Maguire et al. established that the presence of 6,7-dimethoxy groups on the quinoline ring was advantageous for potent inhibition: the des-methoxy naphthalene analog of RPR-101511 (lacking the quinoline nitrogen and dimethoxy groups) was completely inactive with IC₅₀ >50 μM [1]. While the Maguire study examined 6,7-dimethoxy-quinoline PDGF-RTK inhibitors rather than 7,8-dimethoxy-pyrazolo[4,3-c]quinolines, the analogous electronic contribution of the methoxy substituents to the quinoline π-system and hydrogen-bonding capacity is a conserved pharmacophoric principle [1]. The presence of the 7,8-dimethoxy motif also increases molecular weight by 60 Da (413.45 vs. 353.4), polar surface area, and hydrogen-bond acceptor count, all of which influence solubility, permeability, and off-target promiscuity profiles.

Kinase inhibition Pharmacophore model PDGF receptor

Fluorine versus Chlorine at the N1-Phenyl Ring: Predicted Impact on Metabolic Stability and Potency

The target compound carries a 3-fluorophenyl group at N1, structurally distinct from the chloro analog 1-(3-chlorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901246-07-9). Fluorine substitution is a well-established strategy in medicinal chemistry to block CYP450-mediated oxidative metabolism at the substituted position, reduce LogP, and enhance target-binding through C–F···H and C–F···π multipolar interactions [1]. In contrast, chlorine increases LogP (Hansch π parameter: F = 0.14 vs. Cl = 0.71) and may be more susceptible to glutathione conjugation or CYP450-mediated dechlorination pathways. The pyrazolo[4,3-c]quinoline anti-inflammatory series reported by Chen et al. demonstrated that subtle aryl substitution changes produce significant shifts in both NO inhibitory IC₅₀ (range: 0.19–0.92 μM) and cytotoxicity (cell survival rates at 10 μM ranging from 9% to 94%), underscoring that halogen identity directly modulates both efficacy and safety margins [2].

Metabolic stability Halogen SAR CYP450 Drug discovery

Class-Level Anti-Angiogenic and Antiproliferative Activity of Fused Pyrazolo[4,3-c]quinoline Motifs

Christodoulou et al. (2010) reported that compounds containing the fused pyrazolo[4,3-c]quinoline ring system emerged as potent anti-angiogenic agents in endothelial cell proliferation and migration assays, and also inhibited the growth of human breast (MCF-7) and cervical (HeLa) carcinoma cells in vitro [1]. The study evaluated multiple trisubstituted pyrazole derivatives, with the pyrazolo[4,3-c]quinoline-fused compounds (generated via PIFA-mediated oxidative cyclization) showing consistently superior activity compared to their non-fused pyrazole precursors. In a separate study, iodine-mediated pyrazolo-quinoline derivatives exhibited antiproliferative IC₅₀ values of 2.43 μM (A549) and 6.01 μM (MCF-7), comparable to the doxorubicin positive control [2]. The target compound, bearing the identical fused pyrazolo[4,3-c]quinoline core with additional 7,8-dimethoxy and 3-fluorophenyl substituents, is predicted to engage the same anti-angiogenic and antiproliferative pathways, with the 3-fluorophenyl group potentially enhancing cellular permeability relative to non-fluorinated analogs.

Anti-angiogenesis Antiproliferative MCF-7 HeLa Cancer screening

Class-Level Anti-Inflammatory Activity via iNOS/COX-2 Pathway Inhibition with Quantitative Benchmarking

Chen et al. (2018) systematically evaluated 18 pyrazolo[4,3-c]quinoline derivatives (2a–2r) for inhibition of LPS-induced NO production in RAW 264.7 macrophages [1]. All compounds showed sub-micromolar potency with IC₅₀ values ranging from 0.19 to 0.92 μM. The most potent compounds 2i (IC₅₀ = 0.19 μM) and 2m (IC₅₀ = 0.22 μM) were equipotent to the positive control 1400W (IC₅₀ = 0.20 μM) and demonstrated dose-dependent inhibition of iNOS protein expression, iNOS mRNA, and COX-2 protein expression [1]. A QSAR model built on this dataset (R² = 0.97, Q² = 0.91) identified key structural descriptors governing potency [1]. While the target compound is not among the 2a–2r series, it shares the identical pyrazolo[4,3-c]quinoline core with electron-donating substituents (7,8-dimethoxy) and an electron-withdrawing 3-fluorophenyl group, both of which are predicted by the Chen QSAR model to contribute favorably to NO inhibitory activity. The presence of the 3-fluorophenyl N1 substituent and C3 4-methylphenyl groups provides a distinct vector for exploring iNOS/COX-2 dual inhibition SAR not represented in the published 2a–2r series.

Anti-inflammatory iNOS inhibition COX-2 RAW 264.7 NO production

Recommended Research and Industrial Application Scenarios for 1-(3-Fluorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline


Kinase Inhibitor Screening and PDGF-RTK / FLT3 / HPK1 Lead Discovery

The 7,8-dimethoxy substitution pattern on the quinoline ring is an established pharmacophoric requirement for potent PDGF receptor tyrosine kinase inhibition, as demonstrated by Maguire et al. (1994) where removal of the analogous 6,7-dimethoxy groups completely abrogated activity (IC₅₀ >50 μM) [1]. Recent patent literature (WO 2023/064133) further identifies substituted 1H-pyrazolo[4,3-c]quinolines as inhibitors of HPK1 and FLT3 kinases for oncology applications [2]. The target compound, with its 3-fluorophenyl at N1, 4-methylphenyl at C3, and 7,8-dimethoxy groups, represents a novel substitution triplet within this kinase-targeted chemotype space and is suitable for inclusion in kinase inhibitor screening libraries aimed at identifying novel FLT3-mutation or HPK1-targeted anti-leukemic leads.

Anti-Inflammatory Drug Discovery: iNOS/COX-2 Dual Inhibition SAR Expansion

The pyrazolo[4,3-c]quinoline scaffold has produced the most potent iNOS inhibitors in its structural class, with compounds 2i (IC₅₀ = 0.19 μM) and 2m (IC₅₀ = 0.22 μM) matching the potency of the clinical-stage iNOS inhibitor 1400W in LPS-stimulated RAW 264.7 macrophages [1]. Both compounds additionally suppress COX-2 protein expression, indicating a dual anti-inflammatory mechanism [1]. The target compound introduces a 3-fluorophenyl at N1 and 4-methylphenyl at C3—substitution patterns absent from the published 18-compound series—making it a structurally orthogonal probe for interrogating iNOS/COX-2 SAR beyond the existing QSAR model space (R² = 0.97). Procurement is recommended for academic and industrial laboratories conducting macrophage-based inflammation phenotypic screening.

Anti-Angiogenic and Antiproliferative Screening Against Solid Tumor Cell Lines

Fused pyrazolo[4,3-c]quinoline compounds have demonstrated potent anti-angiogenic activity in the chicken chorioallantoic membrane (CAM) assay and inhibited growth of MCF-7 breast carcinoma and HeLa cervical carcinoma cells in vitro, while their non-fused pyrazole precursors were inactive [1]. Complementary data from Kaushik et al. (2018) confirmed that pyrazolo-quinoline derivatives achieve MCF-7 IC₅₀ values as low as 6.01 μM—comparable to doxorubicin—across a five-cell-line panel including A549, HeLa, SKNSH, and HepG2 [2]. The target compound's 3-fluorophenyl substituent may confer enhanced cellular permeability relative to non-fluorinated analogs, supporting its use in anti-angiogenic and antiproliferative screening cascades targeting the VEGF and FGF signaling axes.

Chemical Biology Tool Compound for Fluorine-Protein Interaction Studies

The meta-fluorine in the N1 3-fluorophenyl ring provides a strong inductive electron-withdrawing effect (Hammett σₘ = 0.34 vs. σₚ = 0.06 for para-F) that cannot be replicated by the 4-fluorophenyl regioisomer (CAS 3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline) [1]. This electronic asymmetry, combined with the hydrogen-bond-accepting 7,8-dimethoxy groups, makes the compound a valuable chemical biology probe for studying C–F···H and C–F···π multipolar interactions in protein–ligand complexes using ¹⁹F NMR or X-ray crystallography. The distinct ¹⁹F NMR chemical shift of the meta-fluorine also enables use as a tracer in cellular uptake and target engagement assays without the need for radiolabeling.

Quote Request

Request a Quote for 1-(3-fluorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.